9-Chloro-9-phosphabicyclo[3.3.1]nonane
Description
Contextual Significance of Bicyclic Phosphines
Bicyclic phosphines represent a fascinating and highly valuable class of ligands in organometallic chemistry and catalysis. nih.gov Unlike more flexible acyclic phosphines, their structures are conformationally rigid, which imparts unique steric and electronic properties to their corresponding metal complexes. acs.org This rigidity is a key structural feature that can eliminate the conformational flexibility often associated with other types of chiral phosphines. acs.org
The constrained nature of bicyclic phosphines influences the chemical environment around a coordinated metal center in a predictable way, which is crucial for controlling reactivity and selectivity in catalytic processes. nih.govnih.gov These ligands have found applications in various transformations, including small molecule activation and as ancillary ligands for transition metals. nih.gov The steric bulk and electronic nature of these phosphines can be fine-tuned by modifying the substituents on the phosphorus atom or the bicyclic framework itself, allowing for the rational design of catalysts for specific reactions such as cross-coupling and hydroformylation. nih.gov Steric strain within some bicyclic phosphine (B1218219) systems can also lead to unique reactivity, including the oxidative addition of various bonds. nih.gov
Overview of Phosphabicyclo[3.3.1]nonane Frameworks in Chemical Research
The phosphabicyclo[3.3.1]nonane framework is a specific and well-studied example of a bicyclic phosphine structure. cymitquimica.com This skeleton consists of two fused six-membered rings with a phosphorus atom at a bridgehead position. cymitquimica.com The synthesis of this framework often results in a mixture of isomers, primarily the [3.3.1] and the [4.2.1] systems (often referred to as the Phoban family of ligands), which can present challenges for separation. nih.gov
Phosphines based on this framework are recognized for their utility as ligands in homogeneous catalysis. nih.gov The steric and electronic properties of these ligands have a significant influence on the chemistry of their metal complexes. nih.gov Researchers have developed various derivatives to modulate these properties for specific catalytic applications. For instance, the introduction of different alkyl or aryl groups at the phosphorus atom allows for systematic tuning of the ligand's characteristics. The compound 2-Isobutyl-2-phosphabicyclo-[3.3.1]nonane 2-selenide was the first structurally characterized example of a phosphine containing this particular bicyclic unit. africaresearchconnects.com The development of synthetic routes to derivatives like 9-Chloro-9-phosphabicyclo[3.3.1]nonane is crucial, as it provides a versatile precursor for accessing a wide range of functionalized phosphabicyclo[3.3.1]nonane ligands. scispace.com
Compound Properties
The following table summarizes key computed properties for the parent compound, 9-Phosphabicyclo[3.3.1]nonane.
| Property | Value |
| Molecular Formula | C₈H₁₅P |
| Molecular Weight | 142.18 g/mol |
| IUPAC Name | 9-phosphabicyclo[3.3.1]nonane |
| SMILES | C1CC2CCCC(C1)P2 |
| InChIKey | QJCMAJXWIAFFED-UHFFFAOYSA-N |
| Boiling Point | 209.4°C at 760 mmHg |
| Flash Point | 80.4°C |
| Heavy Atom Count | 9 |
Data sourced from PubChem and other chemical databases. nih.govlookchem.com
Structure
3D Structure
Properties
CAS No. |
106308-30-9 |
|---|---|
Molecular Formula |
C8H14ClP |
Molecular Weight |
176.62 g/mol |
IUPAC Name |
9-chloro-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14ClP/c9-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2 |
InChI Key |
HOTYCEVOJUTUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)P2Cl |
Origin of Product |
United States |
Synthesis Methodologies of 9 Chloro 9 Phosphabicyclo 3.3.1 Nonane and Its Derivatives
Synthesis of Key Phosphabicyclo[3.3.1]nonane Precursors
Preparation of 9-H-9-phosphabicyclo[3.3.1]nonane Isomers
The synthesis of the 9-phosphabicyclononane framework is often achieved through the free-radical addition of phosphine (B1218219) (PH₃) to 1,5-cyclooctadiene (B75094) (COD). This reaction typically results in a mixture of two structural isomers: the symmetrical 9-phosphabicyclo[3.3.1]nonane and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane. Initially, these isomers were produced in an approximate 60:40 ratio of the [3.3.1] to the [4.2.1] isomer. google.com
The separation of these isomers is a critical step. nih.govacs.org Three primary methods for large-scale separation (50-100 g) have been detailed. nih.govacs.org
Selective Protonation: This method allows for the isolation of large quantities of the unsymmetrical [4.2.1] isomer. Due to its higher basicity, the symmetrical [3.3.1] isomer is selectively protonated with aqueous HCl, leaving the desired unsymmetrical isomer in the solution. nih.govacs.org
Selective Oxidation: To obtain large quantities of the symmetrical [3.3.1] isomer, the mixture is acidified, and the unsymmetrical [4.2.1] isomer is selectively oxidized. nih.govacs.org
Crystalline Phosphonium (B103445) Salts: The formation of crystalline phosphonium salts, such as [s-PhobP(CH₂OH)₂]Cl and [a-PhobP(CH₂OH)₂]Cl, followed by selective deformylation with aqueous NaOH, provides another route for separation. nih.govacs.org
It has been noted that the symmetrical isomer, 9-H-9-phosphabicyclo[3.3.1]nonane, is more basic than its unsymmetrical counterpart by approximately 2 pKa units in methanol. nih.govacs.org
Catalytic Hydrophosphination Routes
Catalytic hydrophosphination presents an atom-economical pathway to form new P-C bonds. nih.govacs.org This method has been utilized in the synthesis of 9-phosphabicyclo[3.3.1]nonane from unactivated substrates like cyclooctadiene (COD). nih.govacs.org However, these reactions often require handling phosphine (PH₃) under pressure at high temperatures and can be radical-mediated. nih.govacs.org
Key challenges in catalytic hydrophosphination include controlling regioselectivity (Markovnikov vs. anti-Markovnikov products), stereoselectivity, and chemoselectivity, particularly when using primary phosphines. nih.govacs.org
Direct Synthesis of 9-Chloro-9-phosphabicyclo[3.3.1]nonane
Chlorination Reactions from 9-H-9-phosphabicyclo[3.3.1]nonane
Isomerically pure this compound can be prepared by reacting the corresponding 9-H-9-phosphabicyclo[3.3.1]nonane with hexachloroethane (B51795) (C₂Cl₆). nih.govacs.org Another reported methodology involves the chlorination of the phosphine by treatment with phosphorus trichloride (B1173362) (PCl₃). rsc.org
A process for preparing an isomer mixture of 9-chloro-9-oxo-9-phosphabicyclo-[3.3.1]-nonane and 9-chloro-9-oxo-9-phosphabicyclo-[4.2.1]-nonane involves reacting an isomer mixture of the corresponding 9-H-9-phosphabicyclononanes with sulfuryl chloride. google.com
Reaction Conditions and Optimization
In the reaction with sulfuryl chloride, the molar ratio of sulfuryl chloride to the starting isomer mixture is at least 2:1. google.com The reaction is typically carried out at temperatures between 20 and 95°C and can be conducted in the presence of a solvent. google.com For example, a mixture of 9-H-9-phosphabicyclononane isomers dissolved in toluene (B28343) was heated to 80°C, and sulfuryl chloride was added dropwise, causing the temperature to rise to 90°C. google.com
Isomer Selectivity and Control in Synthesis
The ratio of the [3.3.1] and [4.2.1] isomers is influenced by reaction conditions, particularly temperature. Lower temperatures tend to favor the formation of the symmetrical [3.3.1] isomer. By optimizing reaction conditions, such as lowering the temperature to not exceed 100°C, the proportion of the desired symmetrical isomer can be significantly increased, in some cases to over 70%. google.com For instance, reacting a primary hydrocarbylphosphine with 1,5-cyclooctadiene in the presence of a free-radical initiator at controlled temperatures has been shown to improve the yield of the [3.3.1] isomer. google.com
Below is a data table summarizing the influence of reaction temperature on isomer distribution in the synthesis of 9-cyclohexyl-9-phosphabicyclononane.
| Reactant 1 | Reactant 2 | Initiator | Temperature (°C) | % Symmetrical Isomer ([3.3.1]) | % Unsymmetrical Isomer ([4.2.1]) |
| Cyclohexylphosphine | 1,5-cyclooctadiene | Azobisisovaleronitrile | 60 | 70.1 | 29.9 |
| Eicosylphosphine | 1,5-cyclooctadiene | di-(tert.)-butyl) peroxide | 135-145 | Not specified | Not specified |
General Derivatization Strategies from this compound
This compound is a key intermediate for the synthesis of various functionalized phosphine ligands. Its reactivity is dominated by the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic substitution at the P-Cl bond. This allows for the introduction of a wide range of organic moieties, leading to the creation of diverse phosphine derivatives with tailored electronic and steric properties for applications in catalysis and coordination chemistry.
The primary derivatization strategy involves the reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents. This approach is particularly effective for forming new phosphorus-carbon bonds. A notable example is the synthesis of biaryl phosphine ligands, which are valuable in cross-coupling reactions. nih.govrsc.orgrsc.org
For instance, the symmetric isomer, (1s,5s)-9-chloro-9-phosphabicyclo[3.3.1]nonane (s-Phob-Cl), can be reacted with a biaryl Grignard reagent to produce sophisticated phosphine ligands. nih.govrsc.org The synthesis of s-Phob-Cl itself is achieved through the chlorination of the corresponding secondary phosphine, (1s,5s)-9-phospha-bicyclo[3.3.1]nonane (s-Phob-H), by treatment with phosphorus trichloride (PCl₃) in a suitable solvent like toluene. nih.govrsc.org
Once formed, the s-Phob-Cl is a versatile precursor. Its reaction with 2-biphenylmagnesium bromide, in the presence of copper(I) chloride and lithium bromide, leads to the formation of (1s,5s)-9-([1,1′-biphenyl]-2-yl)-9-phosphabicyclo-[3.3.1]nonane. nih.gov This reaction highlights a general and robust method for the introduction of aryl groups onto the phosphorus atom of the bicyclic framework.
The general reaction scheme for this type of derivatization can be summarized as follows:
R-MgX + Cl-P(bicyclo) → R-P(bicyclo) + MgXCl
Where R-MgX represents a Grignard reagent and Cl-P(bicyclo) is this compound.
Below is a data table detailing the synthesis of a specific biaryl phosphine ligand from (1s,5s)-9-chloro-9-phosphabicyclo[3.3.1]nonane.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Isolated Yield | Reference |
|---|---|---|---|---|---|
| (1s,5s)-9-chloro-9-phosphabicyclo[3.3.1]nonane (s-Phob-Cl) | 2-biphenylmagnesium bromide | CuCl, LiBr, Toluene, -70 °C to room temperature | (1s,5s)-9-([1,1′-biphenyl]-2-yl)-9-phosphabicyclo-[3.3.1]nonane | 64% | nih.gov |
| (1s,5s)-9-chloro-9-phosphabicyclo[3.3.1]nonane (s-Phob-Cl) | 2',6'-dimethoxy-[1,1'-biphenyl]-2-yl Grignard reagent | Not specified | (1s,5s)-9-(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)-9-phosphabicyclo[3.3.1]nonane | 49% | nih.gov |
While the reaction with organometallic reagents is a primary strategy, the reactivity of the P-Cl bond suggests that derivatization with other nucleophiles, such as alcohols (to form phosphonites), amines (to form phosphonamidites), and secondary phosphines (to form diphosphines), is also feasible, further expanding the library of accessible derivatives from this versatile precursor.
Structural Elucidation and Stereochemical Investigations
Isomeric Forms of 9-Phosphabicyclo[3.3.1]nonane and their Separation Techniques
The synthesis of the 9-phosphabicyclononane skeleton, typically through the radical-mediated hydrophosphination of 1,5-cyclooctadiene (B75094), does not yield a single product. Instead, it produces a mixture of two primary constitutional isomers: the symmetrical 9-phosphabicyclo[3.3.1]nonane (s-PhobPH) and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane (a-PhobPH). chemrxiv.org The [3.3.1] isomer is often the desired product for catalytic applications due to its specific steric profile at the phosphorus atom.
The unsymmetrical [4.2.1] isomer (a-PhobPH) can itself exist as two stereoisomers: one where the substituent on the phosphorus atom is oriented over the five-membered ring (a₅) and another where it is over the seven-membered ring (a₇). nih.gov The a₇-isomer has been observed to isomerize to the more stable a₅-form, particularly in the presence of water. nih.gov
Due to the similar physical properties of these isomers, their separation can be challenging. However, several large-scale (50-100 g) methods have been developed to isolate the pure isomers: nih.govlibretexts.orgmanchester.ac.uk
Selective Protonation: The symmetrical isomer (s-PhobPH) is more basic than the asymmetrical isomer (a-PhobPH) by approximately two pKa units. nih.gov This difference in basicity allows for a separation method where aqueous HCl is added to an isomeric mixture. The more basic s-PhobPH is selectively protonated and dissolves in the aqueous layer, allowing for the isolation of the less basic a-PhobPH from the organic phase. nih.govlibretexts.orgmanchester.ac.uk
Selective Oxidation: Conversely, to isolate large quantities of s-PhobPH, the isomeric mixture can be acidified, protonating the s-PhobPH and protecting it from oxidation. A subsequent reaction with an oxidizing agent, such as hydrogen peroxide, selectively oxidizes the unprotonated a-PhobPH. rsc.orgnih.gov The desired s-PhobPH can then be recovered after neutralization. rsc.orgnih.gov
Derivatization and Selective Deformylation: The mixture of phosphine (B1218219) isomers can be reacted with formaldehyde (B43269) in the presence of HCl to form crystalline, air-stable phosphonium (B103445) salts, [s-PhobP(CH₂OH)₂]Cl and [a-PhobP(CH₂OH)₂]Cl. These salts can be separated, and the parent phosphines can be regenerated through a selective deformylation reaction using aqueous NaOH. nih.govlibretexts.orgmanchester.ac.uk
Advanced Spectroscopic Characterization
The precise structure and purity of 9-chloro-9-phosphabicyclo[3.3.1]nonane and its precursors are determined using advanced spectroscopic and diffraction methods.
NMR spectroscopy is a fundamental tool for distinguishing between the different isomers and characterizing their derivatives.
³¹P NMR Spectroscopy is particularly crucial for identifying the phosphorus environment. The symmetrical [3.3.1] and unsymmetrical [4.2.1] isomers exhibit distinct chemical shifts. chemrxiv.org For the parent secondary phosphine, 9-phosphabicyclo[3.3.1]nonane (s-PhobPH), the ³¹P NMR signal appears at approximately δ = -54.17 ppm (in CDCl₃). rsc.orgnih.gov In contrast, its corresponding secondary phosphine oxide, s-PhobP(O)H, shows a signal significantly downfield at δ = 32.0 ppm. While the specific chemical shift for this compound (s-Phob-Cl) is not widely reported, it is synthesized from s-PhobPH by reaction with reagents like PCl₃, and its purity is monitored by the disappearance of the starting material's signal and the appearance of a new resonance. rsc.orgnih.gov A patent for a related compound, 9-chloro-9-oxo-9-phosphabicyclo-[3.3.1.]-nonane, reports a ³¹P chemical shift of δ = 74.8 ppm. google.com
¹H NMR Spectroscopy of these compounds reveals a complex set of multiplets in the aliphatic region, typically between δ 1.2 and 2.7 ppm, corresponding to the protons of the bicyclic framework. nih.govclockss.orgvu.lt For example, in a derivative where the phosphorus atom is bonded to a biaryl group, the protons of the phosphabicyclononane scaffold appear as a series of broad and overlapping multiplets, making specific assignments challenging without advanced 2D NMR techniques. nih.gov
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 9-Phosphabicyclo[3.3.1]nonane (s-PhobPH) | ³¹P | -54.17 |
| 9-Oxo-9-phosphabicyclo[3.3.1]nonane (s-PhobP(O)H) | ³¹P | 32.0 |
| 9-Chloro-9-oxo-9-phosphabicyclo[3.3.1]nonane | ³¹P | 74.8 |
Note: Chemical shifts can be sensitive to solvent and concentration.
For instance, the crystal structure of 9-thiabicyclo[3.3.1]nonane-2,6-dione confirms that the bicyclo[3.3.1]nonane system adopts a twin-chair conformation. sci-hub.seresearchgate.net In this structure, the rings are notably distorted from an ideal cyclohexane (B81311) geometry. sci-hub.seresearchgate.net SCXRD studies on phosphonium salt derivatives, such as [PPh₂(CH₂OH)₂]⁺Cl⁻, show an essentially tetrahedral geometry around the phosphorus atom, with C-P-C angles ranging from 107.1° to 111.3°. sci-hub.se The P-C bond lengths in such derivatives are typically around 1.8 Å. sci-hub.se This technique is invaluable for unambiguously determining the stereochemistry, especially when mixtures of isomers are present.
Conformational Analysis of the Bicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane framework is a conformationally rich system, capable of adopting several forms, including a twin-chair (or chair-chair, CC), a boat-chair (BC), a chair-boat, and a twin-boat (BB) conformation. chemrxiv.orgnih.gov
For the unsubstituted parent hydrocarbon, the twin-chair conformation is the most stable. chemrxiv.org However, the introduction of substituents or heteroatoms can significantly alter the conformational landscape. nih.gov The twin-chair conformation can lead to significant transannular steric interactions between substituents at the C3 and C7 positions. To alleviate this strain, the molecule may adopt a boat-chair (BC) conformation. nih.gov This preference for the BC form is particularly common in derivatives with bulky substituents or in hetero-substituted systems where lone-pair-lone-pair repulsion between atoms at the 3 and 7 positions becomes a destabilizing factor in the CC conformer. nih.gov
In the case of 9-phosphabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is generally preferred, though the rings may be flattened to minimize steric interactions. chemrxiv.orgresearchgate.net X-ray diffraction studies on various derivatives have confirmed the prevalence of the twin-chair conformation in the solid state. researchgate.net
| Conformation | Symmetry | Relative Stability |
| Twin-Chair (CC) | C₂ᵥ | Generally most stable |
| Boat-Chair (BC) | Cₛ | Higher energy; preferred with specific substitutions |
| Twin-Boat (BB) | C₂ | Generally destabilized |
Assessment of Electronic Properties and Donor Character
The utility of phosphabicyclononanes as ligands in transition metal catalysis is directly related to the electronic properties of the phosphorus atom, specifically its ability to act as a σ-donor. Several methods are used to quantify this donor character.
One of the most established methods is the Tolman Electronic Parameter (TEP) . This parameter is determined experimentally by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) in a nickel complex, [Ni(CO)₃(L)], where L is the phosphine ligand of interest. chemrxiv.orgweebly.com More strongly electron-donating phosphines lead to a more electron-rich metal center, which results in increased π-backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bond, causing a decrease in its stretching frequency. Therefore, lower ν(CO) values correspond to stronger σ-donor phosphines. chemrxiv.org
Another effective method involves the synthesis of the corresponding phosphine selenide (B1212193) (R₃P=Se). The one-bond coupling constant between the phosphorus and selenium nuclei, ¹J(P-Se), measured by ³¹P NMR spectroscopy, is a sensitive probe of the electronic nature of the phosphine. A larger magnitude of the ¹J(P-Se) coupling constant is associated with greater s-character in the P-Se bond, which corresponds to a weaker σ-donating ability of the parent phosphine.
Studies comparing the isomers of 9-phosphabicyclo[3.3.1]nonane have shown that the symmetrical isomer (s-PhobPH) is a stronger base (and thus a better electron donor) than the asymmetrical isomer (a-PhobPH). nih.gov Furthermore, for n-butyl substituted derivatives, the order of σ-donation has been established as: a₇-PhobPBu > s-PhobPBu > a₅-PhobPBu, as determined by ¹J(P-Se) values and the ν(CO) frequencies of their rhodium complexes. nih.gov
Reactivity and Reaction Mechanisms
Fundamental Chemical Transformations
Oxidation Pathways to Phosphine (B1218219) Oxides
9-Chloro-9-phosphabicyclo[3.3.1]nonane can be oxidized to the corresponding phosphine oxide, 9-chloro-9-oxo-9-phosphabicyclo[3.3.1]nonane. This transformation is a common reaction for phosphines and can be achieved using various oxidizing agents. The rigid bicyclic framework of the molecule is maintained during this process.
One documented method for this oxidation involves the reaction of a mixture of 9-H-9-phosphabicyclo[3.3.1]nonane and its [4.2.1] isomer with sulfuryl chloride (SO₂Cl₂). This reaction yields a mixture of the corresponding 9-chloro-9-oxo-9-phosphabicyclo[3.3.1]nonane and its [4.2.1] isomer. While specific details for the isolated chloro-phosphine are not extensively documented, the general reactivity of phosphines suggests that other common oxidizing agents would also be effective.
Table 1: Examples of Oxidation Reactions of 9-Phosphabicyclo[3.3.1]nonane Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 9-H-9-phosphabicyclo[3.3.1]nonane (isomer mixture) | Sulfuryl chloride (SO₂Cl₂) | 9-Chloro-9-oxo-9-phosphabicyclo[3.3.1]nonane (isomer mixture) | |
| General 9-phosphabicyclo[3.3.1]nonane derivatives | Oxygen (O₂) or Hydrogen Peroxide (H₂O₂) | Corresponding 9-oxo-9-phosphabicyclo[3.3.1]nonane derivative | evitachem.com |
Reduction Reactions
The reduction of the corresponding phosphine oxide, 9-chloro-9-oxo-9-phosphabicyclo[3.3.1]nonane, would regenerate the parent phosphine. While specific reducing agents for this exact compound are not detailed in the available literature, the reduction of phosphine oxides is a well-established transformation in organophosphorus chemistry. Common reagents for this purpose include silanes, such as trichlorosilane (B8805176) (HSiCl₃), often in the presence of a base. google.com This method is widely used for the reduction of various phosphine oxides back to their corresponding phosphines. google.comthieme-connect.de
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus-chlorine bond in this compound is susceptible to cleavage by nucleophiles, leading to the formation of a variety of 9-substituted-9-phosphabicyclo[3.3.1]nonane derivatives. This reactivity is crucial for the derivatization of this bicyclic phosphine.
A key example of this is the reaction with amines. The aminolysis of this compound (referred to as PhobPCl in some literature) with primary or secondary amines yields the corresponding 9-amino-9-phosphabicyclo[3.3.1]nonanes. rsc.org This reaction provides a direct route to aminophosphine (B1255530) ligands based on this scaffold.
Furthermore, reactions with organometallic reagents such as Grignard reagents or organolithium compounds are expected to proceed, leading to the formation of new phosphorus-carbon bonds. This is a standard method for the synthesis of tertiary phosphines from chlorophosphines. uj.ac.za
Table 2: Examples of Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product | Reference |
|---|---|---|
| Primary/Secondary Amines (RNH₂ or R₂NH) | 9-Amino-9-phosphabicyclo[3.3.1]nonane | rsc.org |
| Organometallic Reagents (e.g., Ar-MgBr, R-Li) | 9-Aryl/Alkyl-9-phosphabicyclo[3.3.1]nonane | uj.ac.za |
Mechanisms of Derivatization Reactions
The derivatization of this compound through nucleophilic substitution at the phosphorus center is believed to proceed through an associative mechanism. This typically involves the formation of a transient pentacoordinate intermediate or transition state.
Hydrolytic Stability of Related Phosphine Derivatives
The hydrolytic stability of derivatives of 9-phosphabicyclo[3.3.1]nonane is an important consideration for their application, particularly as ligands in catalysis. Research has shown that the bicyclic framework can impart enhanced stability compared to acyclic analogues.
Specifically, 9-amino-9-phosphabicyclo[3.3.1]nonanes have been found to be significantly less susceptible to hydrolysis than their acyclic counterparts, such as dicyclohexylaminophosphines. rsc.org For instance, one study reported that while an acyclic aminophosphine was 50% hydrolyzed after just 30 minutes, the corresponding 9-amino-9-phosphabicyclo[3.3.1]nonane derivative showed much greater stability under similar conditions. rsc.org This increased stability is attributed to the steric hindrance provided by the rigid bicyclic structure, which protects the phosphorus atom from attack by water.
The stability of other derivatives, such as those with alkyl or aryl substituents, is also influenced by the electronic and steric properties of the substituent at the 9-position. Generally, phosphines with bulky substituents exhibit greater stability towards oxidation and hydrolysis.
Coordination Chemistry and Ligand Design Principles
Formation of Transition Metal Complexes with 9-Chloro-9-phosphabicyclo[3.3.1]nonane Ligands
Transition metal complexes featuring the 9-phosphabicyclo[3.3.1]nonane framework are typically synthesized by reacting a suitable metal precursor with the phosphine (B1218219) ligand. While this compound itself is primarily a synthetic precursor, its derivatives readily form complexes with a variety of transition metals, including palladium, ruthenium, rhodium, and cobalt. nih.govnih.govgoogle.com
A common synthetic strategy involves the initial preparation of (1s,5s)-9-chloro-9-phosphabicyclo[3.3.1]nonane, abbreviated as s-Phob-Cl, from its secondary phosphine precursor by treatment with phosphorus trichloride (B1173362) (PCl₃). nih.govrsc.org This chloro-derivative is then reacted with organometallic reagents, such as Grignard reagents, to introduce various substituents at the phosphorus atom. For example, biarylphosphine ligands, which are highly effective in palladium-catalyzed cross-coupling reactions, have been synthesized by reacting s-Phob-Cl with 2-biphenylmagnesium bromide. nih.govrsc.org
The resulting tertiary phosphine ligands coordinate to metal centers to form catalytically active complexes. Ruthenium-based olefin metathesis catalysts, for instance, have shown enhanced efficiency when coordinated with phoban-containing ligands compared to first-generation Grubbs' catalysts. nih.govorganic-chemistry.org Similarly, palladium(II) complexes bearing phoban derivatives are active in Suzuki cross-coupling reactions. nih.govmdpi.com
| Complex | Metal | Key Ligands | Application Area |
|---|---|---|---|
| [RuCl₂(Phoban)(SIMes)(3-phenyl-1-indenylidene)] | Ruthenium | 9-Phosphabicyclo[3.3.1]nonane (Phoban), SIMes, 3-phenyl-1-indenylidene | Olefin Metathesis |
| [PdCl₂(RO-PTA)] | Palladium | 3,7-dimethyl-1,5,7-triaza-3-phosphabicyclo nih.govnih.govorganic-chemistry.orgnonane (RO-PTA) | Suzuki Cross-Coupling |
| [Co₂(CO)₆(9-phenyl-9-PBN)₂] | Cobalt | 9-phenyl-9-phosphabicyclo[3.3.1]nonane | Hydroformylation |
| [Ru(η⁶-p-cymene)Cl₂(DAPTA)] | Ruthenium | 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) | Anticancer Research |
Ligand Design Strategies for Enhanced Catalytic Performance
The 9-phosphabicyclo[3.3.1]nonane structure is an excellent platform for designing ligands with tailored properties to improve catalytic performance. Key strategies include the introduction of chirality for asymmetric catalysis and the incorporation of functional groups to modify solubility and activity.
Chiral Ligand Design for Asymmetric Catalysis: The rigid bicyclic framework allows for the creation of a well-defined chiral environment around a metal center. By introducing chiral substituents or using chiral precursors, ligands can be synthesized that effectively induce enantioselectivity in catalytic reactions. A notable example is a ferrocene (B1249389) derivative of 9-phosphabicyclo[3.3.1]nonane, which has been successfully applied as a chiral ligand in asymmetric catalysis. acs.orgscilit.comacs.org Another approach involves using naturally chiral starting materials, such as limonene (B3431351), to synthesize chiral phosphabicyclononanes like 2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane (9-PBN), which has been applied in asymmetric allylic substitution reactions. capes.gov.brgoogleapis.com
Functionalization for Enhanced Solubility and Activity: A significant advancement in ligand design has been the development of water-soluble phosphines to facilitate catalysis in aqueous media, a key principle of green chemistry. researchgate.netmdpi.com This approach simplifies catalyst-product separation and reduces reliance on volatile organic solvents. researchgate.net A prominent example derived from the phoban scaffold is 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA). This ligand exhibits exceptionally high water solubility and forms water-soluble transition metal complexes that are active in various catalytic processes, including Suzuki reactions and oxidation catalysis. mdpi.comresearchgate.net The design of such ligands opens avenues for developing more sustainable and recyclable catalytic systems. nih.gov
Steric and Electronic Effects on Metal-Ligand Interactions
The catalytic behavior of metal complexes is profoundly influenced by the steric and electronic properties of their ligands. vu.lt The 9-phosphabicyclo[3.3.1]nonane framework offers a unique combination of steric bulk and electronic tunability.
Steric Effects: The steric hindrance of a phosphine ligand is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. wikipedia.orglibretexts.org The rigid and bulky structure of the phoban scaffold imposes significant steric constraints, which can influence substrate approach and selectivity in catalytic reactions. libretexts.org For ligands in the phoban family, cone angles can be substantial, impacting reaction rates and selectivities. For instance, in cobalt-catalyzed hydroformylation, the steric size of the phosphine ligand affects the linearity of the alcohol product and the extent of competing hydrogenation reactions. researchgate.net
Electronic Effects: The electronic nature of the phosphine ligand, specifically its ability to act as a σ-donor and π-acceptor, is critical for the stability and reactivity of the metal complex. The Lewis basicity of phoban-type ligands can be evaluated using the ¹J(Se-P) coupling constant of the corresponding phosphine selenide (B1212193); lower values indicate higher basicity (stronger electron donation). researchgate.net Phoban ligands are known to have high Lewis basicity, which contributes to their effectiveness in catalysis. researchgate.net This strong σ-donating ability can influence key steps in a catalytic cycle, such as oxidative addition and reductive elimination. The interplay between these steric and electronic factors is crucial; for example, the unsymmetrical nature of some phoban ligands may provide flexibility to adopt geometries that induce both high and low steric crowding, leading to beneficial catalytic properties.
| Ligand | Tolman Cone Angle (θ) [°] | Electronic Parameter (¹J(Se-P)) [Hz] |
|---|---|---|
| Phoban (mixture of isomers) | Not specified | 684-687 |
| Biaryl-s-Phobane (Ligand 1a) | Not specified | 673 |
| PCy₃ | 170 | 692 |
| PPh₃ | 145 | 736 |
Note: Phoban refers to a mixture of 9-phosphabicyclo[3.3.1] and [4.2.1]nonane. researchgate.net Ligand 1a is 9-([1,1′-biphenyl]-2-yl)-9-phosphabicyclo[3.3.1]nonane-9-selenide. up.ac.za Data for PCy₃ and PPh₃ are provided for comparison. researchgate.net
Diastereoselective Complex Formation
The synthesis and coordination of phosphabicyclononane ligands can involve significant stereochemical considerations, leading to diastereoselective processes.
One of the primary challenges in synthesizing the 9-phosphabicyclo[3.3.1]nonane skeleton, for example via the hydrophosphination of 1,5-cyclooctadiene (B75094), is the concurrent formation of the unsymmetrical 9-phosphabicyclo[4.2.1]nonane isomer. The separation of these isomers can be difficult but is crucial for obtaining ligands with well-defined stereochemistry. Interestingly, diastereoselective complexation can be exploited for this separation. It has been shown that complexation with cobalt(II) salts can selectively bind the symmetrical [3.3.1] isomer, facilitating its isolation from the reaction mixture.
Furthermore, when chiral phoban derivatives are synthesized and coordinated to a metal center, the formation of diastereomeric complexes can occur. For instance, the reaction of a chiral ferrocenyl derivative with the phoban scaffold resulted in a 4:1 mixture of two diastereomeric products. acs.org In studies involving limonene-derived phosphines, which contain multiple chiral centers, complexation to cobalt has been used to separate or enrich the resulting diastereomers, allowing for detailed spectroscopic analysis of each. The study of these diastereoselective coordination events is essential for understanding the mechanisms of asymmetric catalysis and for the rational design of more effective chiral catalysts. synthesisinparadise.org
Catalytic Applications in Organic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Ligands derived from the 9-phosphabicyclo[3.3.1]nonane skeleton are highly effective in palladium-catalyzed reactions. The precursor, 9-chloro-9-phosphabicyclo[3.3.1]nonane, serves as a key building block for the synthesis of more complex tertiary phosphine (B1218219) ligands.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The performance of palladium catalysts in these reactions is heavily dependent on the nature of the phosphine ligand. Biaryl phosphine ligands synthesized from this compound have been shown to form highly active palladium catalysts. These catalysts are efficient for the Suzuki-Miyaura cross-coupling of a variety of aryl bromides and chlorides, including challenging sterically hindered and heterocyclic substrates, often enabling reactions to proceed at room temperature. Catalyst systems based on these biaryl phosphacycles have demonstrated high efficacy in the coupling of chloro-heteroarenes, achieving product yields in the range of 88–100%.
Table 1: Performance of a Palladium Catalyst with a Biarylphobane[3.3.1] Ligand in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 98 |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 99 |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)-1,1'-biphenyl | 95 |
| 2-Bromotoluene | Phenylboronic acid | 2-Methyl-1,1'-biphenyl | 96 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 92 |
| 2-Chloroquinoline | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)quinoline | 88 |
Beyond Suzuki-Miyaura coupling, chiral ligands derived from the 2,6-dimethyl-9-phosphabicyclo[3.3.1]nonane framework have been successfully applied in other palladium-catalyzed asymmetric reactions. researchgate.net These include intramolecular metallo-ene reactions and allylic substitutions. For instance, palladium catalysts coordinated with ligands like (1R, 2S, 5R, 6S)-2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane have been used for asymmetric allylic substitutions with various heteroatom nucleophiles. researchgate.net The unique steric and electronic properties of the phobane backbone are critical for achieving high levels of enantioselectivity in these transformations. researchgate.net
Rhodium-Catalyzed Hydroformylation of Alkenes
While cobalt remains a workhorse for industrial hydroformylation, rhodium catalysts often exhibit higher activity and selectivity under milder conditions. thieme-connect.de Ligands based on the phosphabicyclo[3.3.1]nonane scaffold have been investigated in this context. Specifically, derivatives of 7-phospha-3-methyl-1,3,5-triazabicyclo[3.3.1]nonane (PTN), which share the same core bicyclic structure, have been used to synthesize rhodium(I) complexes. acs.org These complexes have been tested as catalysts in the hydroformylation of olefins, demonstrating the utility of this rigid framework in designing ligands for rhodium-catalyzed processes. acs.org The rigid structure of the ligand can influence the coordination geometry around the rhodium center, thereby affecting the regioselectivity of the hydroformylation reaction. acs.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," is a powerful tool for forming 1,2,3-triazoles. The efficiency of this reaction can be significantly enhanced by ligands that stabilize the active Cu(I) catalytic species. Water-soluble derivatives of the 9-phosphabicyclo[3.3.1]nonane skeleton, such as 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA), have proven to be excellent ligands for this purpose. rsc.orgresearchgate.net
Copper(I) halide complexes bearing the DAPTA ligand are stable and highly efficient catalysts for the one-pot, three-component Huisgen cycloaddition in aqueous media, often under microwave irradiation. rsc.org These catalytic systems work with a broad range of terminal alkynes and organic halides to produce 1,4-disubstituted-1,2,3-triazoles in high yields. researchgate.netrsc.org The water-solubility of these complexes simplifies catalyst-product separation, contributing to the development of greener chemical processes. researchgate.net
Table 2: DAPTA-Cu(I) Catalyzed Three-Component Azide-Alkyne Cycloaddition
| Alkyne | Organic Halide | Product | Yield (%) |
| Phenylacetylene | Benzyl bromide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 95 |
| 1-Octyne | Benzyl bromide | 1-Benzyl-4-hexyl-1H-1,2,3-triazole | 92 |
| Propargyl alcohol | Benzyl bromide | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 98 |
| Phenylacetylene | 1-Iodobutane | 1-Butyl-4-phenyl-1H-1,2,3-triazole | 90 |
Cobalt-Catalyzed Hydroformylation
The 9-phosphabicyclo[3.3.1]nonane framework is central to the "Phoban" family of ligands, which are well-regarded for their performance in cobalt-catalyzed hydroformylation. osti.govnih.govnih.gov This industrial process converts olefins into aldehydes, and the choice of ligand is crucial for controlling selectivity. The use of 9-alkyl-9-phosphabicyclononanes as ligands for cobalt catalysts leads to superior performance compared to unmodified systems or those using standard trialkylphosphines like tri-n-butylphosphine (PBu₃). nih.govgoogle.com
These bicyclic phosphine ligands enhance the thermal stability of the cobalt catalyst and significantly improve the regioselectivity towards the desired linear aldehyde, which is a precursor to linear alcohols. acs.org Studies on the hydroformylation of long-chain internal olefins, such as decenes, have shown that Phoban-modified cobalt catalysts can achieve alcohol linearities between 85-90%. nih.gov The steric hindrance provided by the symmetrical [3.3.1] isomer is considered particularly beneficial for achieving high selectivity. google.com
Table 3: Comparison of Phoban Ligands in Cobalt-Catalyzed Hydroformylation of Internal Decenes
| Ligand | Reaction Rate (h⁻¹) | Alcohol Yield (%) | Linearity (%) | Alkene Hydrogenation (%) |
| Phoban-Ph | ~1.8 | ~85 | ~85 | ~9 |
| Phoban-Cy | ~2.4 | ~77 | ~90 | ~15 |
| PBu₃ | 0.6 | 77 | 81 | 17 |
Other Transition Metal-Catalyzed Processes (e.g., Cyanosilylation, Oxidation)
The versatility of ligands derived from the phosphabicyclo[3.3.1]nonane skeleton extends to other important catalytic transformations.
Cyanosilylation: The DAPTA ligand has been utilized in a highly efficient, homogeneous manganese-catalyzed cyanosilylation of both aromatic and aliphatic aldehydes. researchgate.net In this reaction, the phosphine ligand can act as a Lewis base, interacting with trimethylsilyl (B98337) cyanide (TMSCN) to increase the nucleophilicity of the cyanide group, while the metal center activates the aldehyde's carbonyl group. unl.pt This dual activation leads to the quantitative conversion of various aldehydes into the corresponding cyanohydrins under mild, solvent-free conditions. researchgate.net
Oxidation: Gold(I) complexes bearing DAPTA and related ligands have been evaluated as catalysts for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. rsc.org These reactions were performed in aqueous media using tert-butyl hydroperoxide as the oxidant. The catalysts showed better performance when immobilized on porous carbon supports. rsc.org Additionally, the DAPTA ligand itself can be oxidized in the presence of Cu(II) or Ni(II) salts to form the corresponding phosphine oxide (DAPTA=O), which can then serve as a ligand in catalytic oxidation reactions. researchgate.net
Utility in Industrial Chemical Processes and Material Synthesis
This compound serves as a crucial intermediate in the synthesis of sophisticated phosphine ligands, which are instrumental in a variety of industrial chemical processes and the creation of advanced materials. Its rigid bicyclic structure provides a unique steric and electronic framework that can be transferred to more complex ligand architectures, ultimately influencing the efficiency and selectivity of catalytic reactions.
The primary industrial relevance of this compound lies in its role as a precursor to specialized ligands for transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the fine chemical, pharmaceutical, and agrochemical industries for the construction of complex organic molecules. rsc.orgsci-hub.se
One of the most significant applications is in the synthesis of biaryl phosphine ligands, which are highly effective in Suzuki-Miyaura cross-coupling reactions. rsc.org The process typically involves the reaction of this compound with an appropriate organometallic reagent, such as a Grignard or organolithium compound, to generate the desired tertiary phosphine ligand. For instance, (1s,5s)-9-chloro-9-phosphabicyclo[3.3.1]nonane is reacted with 2-biphenylmagnesium bromide in the presence of copper(I) chloride and lithium bromide to produce biaryl phosphine ligands. rsc.org These ligands, when complexed with palladium, form highly active catalysts for the coupling of aryl chlorides and bromides, substrates that are often challenging for less specialized catalytic systems. rsc.org
The catalysts derived from these ligands have demonstrated exceptional performance in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and organic electronic materials. The steric bulk and electron-donating properties imparted by the phosphabicyclo[3.3.1]nonane backbone are critical for achieving high yields and catalyst turnover numbers. rsc.org
The following table summarizes the synthesis of representative biaryl phosphine ligands from (1s,5s)-9-chloro-9-phosphabicyclo[3.3.1]nonane and their performance in Suzuki-Miyaura cross-coupling reactions.
| Ligand Synthesized from this compound | Aryl Halide | Boronic Acid | Product Yield (%) |
|---|---|---|---|
| (1s,5s)-9-([1,1′-biphenyl]-2-yl)-9-phosphabicyclo-[3.3.1]nonane | 4-Chlorotoluene | Phenylboronic acid | 97 |
| (1s,5s)-9-([1,1′-biphenyl]-2-yl)-9-phosphabicyclo-[3.3.1]nonane | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 95 |
| (1s,5s)-9-(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)-9-phosphabicyclo[3.3.1]nonane | 4-Chlorotoluene | Phenylboronic acid | 85 |
| (1s,5s)-9-(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)-9-phosphabicyclo[3.3.1]nonane | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 92 |
In the realm of material synthesis, derivatives of 9-phosphabicyclo[3.3.1]nonane are explored for the creation of novel polymers and functional materials. The incorporation of phosphine ligands into polymer chains can impart unique properties, such as catalytic activity or metal-binding capabilities. While direct applications of this compound in large-scale polymer production are not extensively documented, its derivatives are utilized in specialized polymerization reactions. For example, phosphine ligands are known to be components of catalysts used in olefin polymerization and metathesis reactions, which are fundamental to the production of various plastics and specialty polymers. mdpi.commdpi.com The stable and well-defined structure of the phosphabicyclononane moiety makes it an attractive building block for creating robust and efficient polymerization catalysts.
Furthermore, the phosphine functionality can be integrated into materials to create platforms for nanoparticle synthesis. nih.gov Polymer-based nanomaterials have applications in drug delivery and other biomedical fields. mdpi.com The phosphine group can act as a stabilizing ligand for metal nanoparticles, controlling their growth and preventing aggregation. researchgate.net This allows for the production of nanoparticles with well-defined sizes and shapes, which is crucial for their application in catalysis, electronics, and medicine.
The versatility of this compound as a precursor allows for the synthesis of a wide array of phosphine ligands with tailored electronic and steric properties. This adaptability is key to its utility in both industrial organic synthesis and the development of new materials. The following table provides an overview of the types of ligands synthesized from this precursor and their applications.
| Ligand Type | Synthetic Precursor | Industrial/Material Application | Key Advantage |
|---|---|---|---|
| Biaryl Phosphines | This compound | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for fine chemicals and pharmaceuticals. rsc.org | High catalytic activity and stability, enabling the use of challenging substrates like aryl chlorides. rsc.org |
| Chiral Phosphines | Derivatives of 9-phosphabicyclo[3.3.1]nonane | Asymmetric catalysis for the production of enantiomerically pure compounds in the pharmaceutical industry. googleapis.com | Provides a rigid chiral scaffold for high enantioselectivity. |
| Polymer-Supported Ligands | Functionalized 9-phosphabicyclo[3.3.1]nonane derivatives | Heterogeneous catalysis, allowing for easy catalyst recovery and reuse in industrial processes. | Enhanced catalyst lifetime and simplified product purification. |
| Ligands for Nanoparticle Stabilization | Functionalized 9-phosphabicyclo[3.3.1]nonane derivatives | Synthesis of metal nanoparticles with controlled size and shape for applications in catalysis and electronics. researchgate.net | Strong coordination to metal surfaces, providing robust stabilization. researchgate.net |
Theoretical and Computational Chemistry
Quantum Chemical Calculations (DFT) on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and predict the reactivity of molecules like 9-Chloro-9-phosphabicyclo[3.3.1]nonane. DFT calculations can elucidate how the electronegative chlorine atom and the bicyclic cage structure influence the properties of the phosphorus lone pair, which is critical for its function as a ligand.
Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the phosphorus lone pair would be the primary contributor to the HOMO. The presence of the electron-withdrawing chlorine atom is expected to lower the HOMO energy compared to its alkyl-substituted counterparts, thereby reducing its σ-donor strength.
DFT is also employed to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps can identify regions of positive and negative potential, highlighting the electron-rich phosphorus lone pair as a site for electrophilic attack or metal coordination. Furthermore, DFT calculations are valuable for predicting the outcomes of chemical reactions by modeling transition states and determining activation barriers, offering a theoretical basis for the compound's reactivity. vu.lt Favorable results from the computational modeling of ligands based on cyclic "caged" phosphine (B1218219) structures suggest that both steric and electronic properties of the phosphine moiety influence the energetic profile of reactions. vu.lt
Table 1: Calculated Electronic Properties of Phosphine Ligands using DFT
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | P Lone Pair Availability (Calculated) |
|---|---|---|---|
| 9-H-9-phosphabicyclo[3.3.1]nonane | -5.8 | 1.5 | High |
| 9-Methyl-9-phosphabicyclo[3.3.1]nonane | -5.6 | 1.7 | Very High |
| 9-Phenyl-9-phosphabicyclo[3.3.1]nonane | -6.0 | 0.9 | Moderate |
| This compound | -6.5 | 0.5 | Reduced |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on electronic effects.
Molecular Mechanics and Conformational Energy Studies
The bicyclo[3.3.1]nonane skeleton is not perfectly rigid and can adopt several conformations, primarily the chair-chair (cc), boat-chair (bc), and boat-boat (bb) forms. researchgate.net Molecular mechanics (MM) is a computational method well-suited for studying the conformational preferences and energetics of large molecules like this compound. sci-hub.se This method uses classical mechanics principles to calculate the potential energy of a molecule as a function of its geometry, allowing for the identification of stable conformers and the energy barriers between them. sci-hub.sersc.org
For the parent bicyclo[3.3.1]nonane system, the twin-chair conformation is generally the most stable. sci-hub.seresearchgate.net However, the introduction of heteroatoms and substituents can shift this preference. rsc.org In the case of 9-phosphabicyclo[3.3.1]nonane derivatives, MM calculations can determine the relative energies of the different conformers. The chair-chair conformation is typically dominant, but bulky substituents on the phosphorus or elsewhere on the ring can favor a boat-chair arrangement to alleviate steric strain. researchgate.netrsc.org
Molecular mechanics calculations have been successfully used to report on various bicyclo[3.3.1]nonanes. sci-hub.se These studies confirm that while many derivatives prefer a twin-chair conformation, the rings are often distorted from an ideal cyclohexane (B81311) geometry. sci-hub.se For this compound, MM calculations would be used to predict the most stable conformation, bond lengths, bond angles, and torsional angles. This information is crucial for understanding the steric profile of the molecule when it acts as a ligand.
Table 2: Relative Conformational Energies of 9-Substituted-9-phosphabicyclo[3.3.1]nonanes
| Conformation | Relative Energy (kcal/mol) for R=H | Relative Energy (kcal/mol) for R=tert-Butyl | Relative Energy (kcal/mol) for R=Cl |
|---|---|---|---|
| Chair-Chair | 0.0 | 0.0 | 0.0 |
| Boat-Chair | 5.2 | 3.8 | 4.9 |
| Chair-Boat | 5.2 | 4.1 | 4.9 |
| Boat-Boat | 9.8 | 7.5 | 9.5 |
Note: The data in this table is hypothetical, based on general conformational analysis principles of bicyclo[3.3.1]nonane systems, and serves for illustrative purposes.
Computational Modeling of Reaction Mechanisms and Catalytic Cycles
For a palladium-catalyzed cross-coupling reaction, for example, computational modeling can investigate key steps such as oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the this compound ligand, as determined by these models, directly impact the kinetics and thermodynamics of each step. DFT analysis can reveal that the steric hindrance at the metal center, influenced by the "caged" phosphine structure, affects the energetics of reductive elimination. vu.lt
The electron-withdrawing nature of the chlorine substituent in this compound would make the phosphorus atom less electron-donating but potentially a better π-acceptor. Computational models can quantify these effects on the stability of catalytic intermediates and the height of activation barriers, thereby predicting the ligand's influence on catalytic activity and selectivity. sci-hub.se
Prediction of Ligand Donor Properties and Metal-Ligand Binding Energies
A key aspect of ligand design is the ability to predict and tune its donor properties. For phosphine ligands like this compound, computational methods can provide quantitative measures of their electronic character. One such measure is the Tolman Electronic Parameter (TEP), which is experimentally determined from the C-O stretching frequency of a nickel carbonyl complex. DFT calculations can accurately predict these vibrational frequencies, allowing for a theoretical determination of the TEP. Due to the electronegative chlorine atom, this compound is expected to have a larger TEP value than analogous alkylphosphines, indicating weaker net electron donation.
Furthermore, DFT calculations can be used to compute metal-ligand binding energies. The bond dissociation energy (BDE) between a metal center and the this compound ligand can be calculated to assess the stability of the resulting complex. This analysis often involves breaking down the interaction energy into components such as electrostatic attraction, Pauli repulsion, and orbital interactions (σ-donation and π-back-donation). Such calculations are crucial for understanding the fundamental nature of the metal-phosphine bond and for designing stable and effective catalysts. The steric and electronic properties of caged phosphines can be fine-tuned, making them attractive for achieving improved catalytic activity and selectivity. sci-hub.se
Table 3: Predicted Ligand Properties and Binding Energies
| Ligand | Calculated TEP (cm⁻¹) | Calculated M-P BDE (kcal/mol) (M=Pd(0)) |
|---|---|---|
| P(CH₃)₃ | 2061.7 | 38.5 |
| PPh₃ | 2068.9 | 35.1 |
| 9-Phenyl-9-phosphabicyclo[3.3.1]nonane | 2069.5 | 36.2 |
| This compound | 2078.2 | 31.8 |
Note: The data in this table is hypothetical and for illustrative purposes, reflecting established trends in phosphine ligand properties.
Future Research Directions and Perspectives in 9 Phosphabicyclo 3.3.1 Nonane Chemistry
Development of Novel Synthetic Routes
The advancement of 9-phosphabicyclo[3.3.1]nonane chemistry is intrinsically linked to the ability to synthesize these molecules efficiently and with high selectivity. While radical-mediated hydrophosphination of 1,5-cyclooctadiene (B75094) is a common method, it often yields a mixture of the desired symmetrical [3.3.1] isomer and the unsymmetrical [4.2.1] isomer. Future efforts will likely focus on the following areas:
Isomer-Selective Syntheses: A primary challenge is controlling the isomeric ratio. Future research will aim to develop new catalytic systems or refine existing radical-mediated protocols to exclusively or predominantly form the [3.3.1] isomer. This could involve exploring novel initiators, temperature control strategies, or substrate modifications that favor the desired cyclization pathway.
Asymmetric Synthesis: The creation of chiral phobanes is crucial for applications in asymmetric catalysis. Research is moving towards developing enantioselective synthetic routes, potentially using chiral precursors or catalysts. Synthesizing derivatives from naturally chiral starting materials like limonene (B3431351) represents a promising avenue for producing optically pure ligands. researchgate.netsemanticscholar.org
Functional Group Tolerance: Expanding the scope of synthetic methods to tolerate a wider variety of functional groups is a key objective. This would allow for the direct synthesis of functionalized 9-phosphabicyclo[3.3.1]nonanes without the need for post-synthesis modification, enabling more direct routes to tailored ligands.
Atom-Economical and Sustainable Methods: Future synthetic strategies will increasingly emphasize sustainability. This includes developing catalytic hydrophosphination reactions that are more atom-economical and avoid harsh reagents or conditions. semanticscholar.org Exploring pathways like the double Michael addition to precursors such as cycloocta-2,7-dienone could provide alternative, efficient routes to functionalized derivatives.
Exploration of New Catalytic Applications
While their use in cobalt-based hydroformylation is well-established, the unique properties of 9-phosphabicyclo[3.3.1]nonane ligands suggest they are suitable for a much broader range of catalytic transformations. nih.gov
Asymmetric Catalysis: Chiral derivatives of the 9-phosphabicyclo[3.3.1]nonane scaffold are promising candidates for asymmetric catalysis. Research into their application in palladium-catalyzed allylic alkylation has already shown potential, and future work will likely extend to other enantioselective reactions like hydrogenation, hydrocyanation, and cross-coupling. nih.govacs.org
Cross-Coupling Reactions: The steric bulk and electron-donating nature of these phosphines can be advantageous in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov Future studies will likely focus on designing specific phobane ligands that enhance catalyst stability, activity, and selectivity for challenging substrates.
Olefin Metathesis: Ruthenium complexes incorporating 9-phosphabicyclo[3.3.1]nonane-type ligands have been synthesized for olefin metathesis. Further exploration in this area could lead to the development of catalysts with improved performance, stability, and selectivity for this powerful carbon-carbon bond-forming reaction.
Heterogenized Catalysis: Immobilizing 9-phosphabicyclo[3.3.1]nonane-based catalysts on solid supports is a key direction for creating more sustainable and recyclable catalytic systems. This would facilitate catalyst separation from the product stream, a significant advantage for industrial applications.
Advanced Ligand Architecture Design
The rigid 9-phosphabicyclo[3.3.1]nonane framework is an excellent starting point for the rational design of sophisticated ligands with finely tuned properties.
Introduction of Additional Heteroatoms: Incorporating nitrogen or other heteroatoms into the bicyclic framework, creating structures like 3-aza-7-phosphabicyclo[3.3.1]nonanes, can lead to new classes of bidentate or polydentate ligands. researchgate.net These PN-ligands can form stable chelate complexes with metals like platinum and may offer unique reactivity in catalysis. researchgate.net
Chiral Ferrocenyl Derivatives: Combining the phobane scaffold with planar chiral units, such as ferrocenes, has yielded effective ligands for asymmetric catalysis. acs.orgacs.org Future designs could explore different chiral backbones and substituents to create a diverse library of ligands for screening in various enantioselective transformations.
Water-Soluble Ligands: The development of water-soluble 9-phosphabicyclo[3.3.1]nonane derivatives, such as 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA), is crucial for applications in aqueous-phase catalysis and medicinal chemistry. researchgate.net Research will continue to focus on creating new water-soluble ligands to develop greener catalytic processes and novel therapeutic agents. researchgate.netresearchgate.net
A summary of ligand design strategies and their potential applications is presented below.
| Ligand Design Strategy | Target Application | Key Compound Examples |
| Introduction of Chirality | Asymmetric Catalysis | 2,6-Dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane, (S)-(R)-5a |
| Incorporation of Heteroatoms | Bidentate/Polydentate Ligands | 3-Aza-7-phosphabicyclo[3.3.1]nonan-9-ones |
| Attachment of Functional Groups | Aqueous-Phase Catalysis, Medicinal Chemistry | 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) |
| Combination with Chiral Scaffolds | Asymmetric Cross-Coupling | 9-Phosphabicyclo[3.3.1]non-9-yl Ferrocene (B1249389) Derivatives |
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A fundamental understanding of how 9-phosphabicyclo[3.3.1]nonane-based catalysts function is essential for rational design and optimization. The integration of advanced experimental techniques with computational modeling will be pivotal.
Advanced Spectroscopic Studies: In-situ spectroscopic methods, such as high-pressure infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time insights into catalyst behavior under reaction conditions. researchgate.net Techniques like ³¹P NMR are particularly powerful for distinguishing between isomers and characterizing the electronic environment of the phosphorus atom in catalytic intermediates.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are becoming indispensable tools for elucidating reaction mechanisms. These approaches can be used to model transition states, predict ligand-substrate interactions, and calculate steric and electronic parameters. This predictive power can guide the design of new ligands by identifying key structural features that lead to higher activity and selectivity.
Synergistic Approach: The most powerful insights will come from a close collaboration between experimental and computational chemists. Computational predictions can guide experimental design, while experimental results provide crucial benchmarks for validating and refining theoretical models. This integrated approach will accelerate the discovery of next-generation catalysts based on the 9-phosphabicyclo[3.3.1]nonane framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
